N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
The compound “N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic amine, and a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzothiazole ring, and the tert-butyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group in the pyrrolidine ring and the aromatic benzothiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-10-5-6-12(18)14-13(10)19-16(23-14)21-8-7-11(9-21)15(22)20-17(2,3)4/h5-6,11H,7-9H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCLDFEFQNVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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